molecular formula C17H18N2O2 B2520946 3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one CAS No. 1904304-88-6

3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one

Cat. No. B2520946
CAS RN: 1904304-88-6
M. Wt: 282.343
InChI Key: UAARDGFZVOWGRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidinone derivatives has been explored through various methods. In one approach, 3-hydroxycephems were synthesized from penicillin G by cleaving the C=C bond of chlorinated azetidinones and subsequent reductive cyclization using a BiCl3/Sn or TiCl4/Sn bimetal redox system in the presence of pyridine . Another study reported the synthesis of optically pure cis 3-phthalimido-4-styryl-2-azetidinones using 2-amino-1-phenyl-propan-1,3-diol as a chiral auxiliary, which could be removed by direct oxidation or double bond formation . Additionally, novel 3-chloro-4-substituted azetidin-2-ones with antibacterial properties were synthesized and confirmed by spectral techniques, with the reactions monitored by analytical thin-layer chromatography .

Molecular Structure Analysis

The molecular structures of the synthesized azetidinone derivatives were confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, mass spectrometry, and proton nuclear magnetic resonance (1H-NMR) were employed to ascertain the structures of novel 3-chloro-4-substituted azetidin-2-ones . These techniques are crucial for verifying the successful synthesis and purity of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidinone derivatives are characterized by the formation and cleavage of bonds under specific conditions. For instance, the cyclization of chlorinated azetidinones to form 3-hydroxycephems involves the cleavage of the C=C bond followed by reductive cyclization . The Staudinger reaction was utilized to obtain cis 3-phthalimido-4-styryl-2-azetidinones in an optically pure form, demonstrating the influence of protective groups on the cis-α/β-ratio .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure and substituents. The synthesized compounds were evaluated for their antibacterial activities, indicating the potential for pharmaceutical applications . Additionally, molecular modeling studies were conducted to assess the drug-likeness properties of the compounds, including ADME toxicity, solubility, and biological activities . These studies are essential for understanding the interaction of azetidinone derivatives with biological targets and their potential as drug candidates.

Scientific Research Applications

Synthesis and Biological Screening

  • A study on the synthesis of pyrimidine derivatives including compounds structurally related to 3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one revealed their potential anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. These compounds were synthesized via cyclization of 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea/thiourea, demonstrating their significant biological activities in comparison to standard drugs (Bhat et al., 2014).

  • Another research focused on the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives derived from chalcone. The synthesized compounds were evaluated against various bacterial and fungal strains, showcasing their potential as novel antimicrobial agents (Patel & Patel, 2017).

Chemical Synthesis and Characterization

  • Research on benzyl-N-pyrrolylketene as a ketene source for synthesizing monocyclic-2-azetidinones highlighted the controlled diastereoselectivity of the reaction due to the hindrance in ketene and imines. This study provides valuable insights into the synthesis process and the structural characterization of the compounds (Behzadi et al., 2015).

  • The crystal structure analysis of spiro compounds related to 3-Phenyl-chroman-4-one, a unit found in isoflavonoids with known antifungal and antibacterial properties, was conducted. This research contributes to understanding the molecular configurations and potential biological applications of these compounds (Thinagar et al., 2000).

Biological Evaluation and Antimicrobial Activity

  • A study on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents highlighted the CNS active potential of the 2-azetidinone skeleton. The research emphasized the antidepressant and nootropic activities of these compounds in a dose-dependent manner (Thomas et al., 2016).

  • Novel pyrimidine-azetidinone analogues were synthesized and assessed for their antioxidant, antimicrobial, and antitubercular activities. These compounds, derived from the condensation of aromatic amines with N-phenylacetamide, showed promising results against bacterial and fungal strains as well as Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

3-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(9-8-14-5-2-1-3-6-14)19-12-16(13-19)21-15-7-4-10-18-11-15/h1-7,10-11,16H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAARDGFZVOWGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one

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